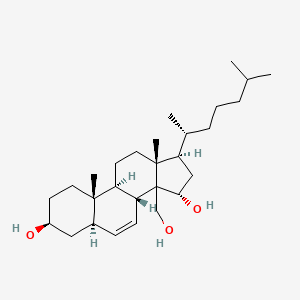

14-Hydroxymethylcholest-6-ene-3,15-diol

Description

Structure

3D Structure

Properties

CAS No. |

75039-74-6 |

|---|---|

Molecular Formula |

C28H48O3 |

Molecular Weight |

432.7 g/mol |

IUPAC Name |

(3S,5R,8R,9S,10S,13R,15S,17R)-14-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol |

InChI |

InChI=1S/C28H48O3/c1-18(2)7-6-8-19(3)24-16-25(31)28(17-29)23-10-9-20-15-21(30)11-13-26(20,4)22(23)12-14-27(24,28)5/h9-10,18-25,29-31H,6-8,11-17H2,1-5H3/t19-,20+,21+,22+,23-,24-,25+,26+,27-,28?/m1/s1 |

InChI Key |

CUTLVOWAGHDRHK-XOOMPYCXSA-N |

SMILES |

CC(C)CCCC(C)C1CC(C2(C1(CCC3C2C=CC4C3(CCC(C4)O)C)C)CO)O |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1C[C@@H](C2([C@@]1(CC[C@H]3[C@H]2C=C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)CO)O |

Canonical SMILES |

CC(C)CCCC(C)C1CC(C2(C1(CCC3C2C=CC4C3(CCC(C4)O)C)C)CO)O |

Synonyms |

14-hydroxymethylcholest-6-ene-3,15-diol 14alpha-hydroxymethyl-5alpha-cholest-6-ene-3beta,15alpha-diol HMCD 6-ene |

Origin of Product |

United States |

Structural Characterization and Stereochemical Aspects of 14 Hydroxymethylcholest 6 Ene 3,15 Diol

Definitive Chemical Nomenclature and Isomeric Considerations

The compound at the heart of this analysis is systematically named (3β,5α,15α)-14-(Hydroxymethyl)cholest-6-ene-3,15-diol . This nomenclature precisely defines the stereochemical configuration of the molecule, which is critical to its three-dimensional structure and, consequently, its chemical and biological properties.

The name denotes a cholestane (B1235564) skeleton with key modifications. The "(3β, 5α, 15α)" prefix indicates the specific spatial orientation of substituents at these carbon atoms. The hydroxyl group at carbon 3 is in the beta position, meaning it projects above the plane of the steroid nucleus. The hydrogen at carbon 5 is in the alpha position, indicating it lies below the plane, resulting in a trans-fused A/B ring system. The hydroxyl group at carbon 15 is also in the alpha position. Furthermore, the hydroxymethyl group at carbon 14 is in the alpha position, projecting below the plane. The presence of a double bond between carbons 6 and 7 is indicated by "cholest-6-ene". The molecule has the chemical formula C₂₈H₄₈O₃ and a molecular weight of 432.68 g/mol .

Positional and Stereochemical Analysis of Hydroxyl Substituents at C3 and C15

The molecule possesses two hydroxyl (-OH) groups directly attached to the steroid nucleus at positions C3 and C15.

C3-Hydroxyl Group: The hydroxyl group at the C3 position has a β-stereochemistry . This equatorial orientation is a common feature in many naturally occurring sterols, including cholesterol.

C15-Hydroxyl Group: A less common feature is the hydroxyl group at the C15 position, which has an α-stereochemistry . This places the hydroxyl group on the opposite side of the steroid nucleus relative to the C19 methyl group. The presence and stereochemistry of this group significantly increase the polarity of the D-ring region of the molecule.

Unique Features of the C14-Hydroxymethyl Group and Δ6-Double Bond

Two particularly noteworthy structural motifs in this molecule are the C14-hydroxymethyl group and the Δ6-double bond.

C14-Hydroxymethyl Group: Instead of the typical methyl group at C14 found in many sterols, this compound features a hydroxymethyl group (-CH₂OH) . This group is specified with α-stereochemistry , meaning it is oriented below the plane of the ring system. This substitution introduces an additional primary alcohol function and a potential site for hydrogen bonding, further modifying the molecule's polarity and shape.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 13C-NMR)

The definitive structural and stereochemical assignment of complex molecules like (3β,5α,15α)-14-(Hydroxymethyl)cholest-6-ene-3,15-diol relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, being of paramount importance.

In ¹³C-NMR spectroscopy, the chemical shift of each carbon atom provides detailed information about its local electronic environment. While specific experimental data for this exact compound is not publicly available, a theoretical analysis of its ¹³C-NMR spectrum can be made based on the known chemical shifts of related cholestane derivatives.

Expected ¹³C-NMR Chemical Shift Regions:

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Alkene Carbons (C6, C7) | 120-140 | The sp² hybridized carbons of the Δ6-double bond would appear in this characteristic downfield region. |

| Carbons Bearing Hydroxyl Groups (C3, C15) | 65-80 | The direct attachment of an electronegative oxygen atom deshields these carbon nuclei, shifting their signals downfield. |

| Hydroxymethyl Carbon (at C14) | 60-70 | The carbon of the -CH₂OH group would also be found in a downfield region due to the attached oxygen. |

| Quaternary Carbons (C5, C10, C13, C14) | 35-55 | These carbons, lacking directly attached protons, typically show weaker signals. Their exact shifts are sensitive to the overall steroid structure. |

| Methylene and Methine Carbons of the Steroid Nucleus | 20-60 | The numerous sp³ hybridized carbons of the four rings would produce a complex series of signals in this region. |

| Side-Chain Carbons | 10-40 | The carbons of the flexible side chain at C17 would resonate in the typical upfield aliphatic region. |

| Methyl Carbons (C18, C19, side-chain methyls) | 10-25 | The methyl carbons are typically the most shielded and appear at the most upfield chemical shifts. |

This table presents predicted chemical shift ranges based on analogous compounds and general principles of ¹³C-NMR spectroscopy. Actual experimental values may vary.

Further confirmation of the structure would be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which allow for the definitive assignment of all proton and carbon signals and establish the connectivity within the molecule. Mass spectrometry would also be employed to confirm the molecular weight and elemental composition.

Natural Biogenesis and Isolation Methodologies for 14 Hydroxymethylcholest 6 Ene 3,15 Diol

Biological Origin and Occurrence in Metabolomic Pathways

Based on available research, 14-Hydroxymethylcholest-6-ene-3,15-diol is recognized as a synthetic oxysterol. There is no substantial evidence to suggest its natural occurrence in biological organisms or its role as a conventional intermediate in established metabolomic pathways. Its significance lies in its potent ability to interfere with the enzymatic processes of sterol production, making it a valuable tool for studying the regulatory mechanisms of cholesterol synthesis.

Integration within Endogenous Sterol Biosynthesis Routes

The primary interaction of this compound with endogenous sterol biosynthesis is one of inhibition. Specifically, it targets a key enzymatic step in the conversion of lanosterol (B1674476) to cholesterol. Research has demonstrated that this compound acts as a specific inhibitor of the sterol Δ⁸-Δ⁷ isomerase enzyme. This inhibition leads to the accumulation of the Δ⁸-sterol intermediate, 5α-cholest-8-en-3β-ol, thereby disrupting the normal progression of the cholesterol synthesis cascade. This targeted action underscores its role as a regulator, albeit an external one, of this critical metabolic route.

Enzymatic Transformations and Precursor Utilization (e.g., Cholesterol)

The biogenesis of this compound from cholesterol or other natural precursors has not been documented. Its creation is a result of chemical synthesis. However, its inhibitory action provides insight into enzymatic mechanisms. The compound's structure is designed to interact with the active site of sterol Δ⁸-Δ⁷ isomerase, preventing the enzyme from binding to its natural substrate and catalyzing the isomerization reaction. This interaction is a prime example of competitive inhibition within the sterol biosynthesis pathway.

The table below summarizes the known effects of this compound on key aspects of sterol biosynthesis.

| Feature | Description |

| Target Enzyme | Sterol Δ⁸-Δ⁷ isomerase |

| Mode of Action | Inhibition |

| Effect on Pathway | Disruption of the conversion of lanosterol to cholesterol |

| Accumulated Intermediate | 5α-cholest-8-en-3β-ol |

Chromatographic and Separation Techniques for Isolation from Biological Matrices

While this compound is a synthetic compound, the methodologies for its purification and for the analysis of its effects on biological systems rely on established chromatographic techniques used for sterol separation. These methods are essential for isolating and quantifying it and other related sterols from complex biological matrices like cell cultures or tissue homogenates.

Commonly employed techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for the separation of sterols. Both normal-phase and reversed-phase HPLC can be utilized, often with UV or mass spectrometric detection. The choice of column and mobile phase is critical for achieving the desired separation of closely related sterol isomers.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of sterols. Derivatization of the sterols to form trimethylsilyl (B98337) (TMS) ethers is a common practice to increase their volatility and improve chromatographic performance.

Column Chromatography: Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is often used for the initial purification and fractionation of sterol mixtures from lipid extracts.

Thin-Layer Chromatography (TLC): TLC provides a rapid and effective method for the qualitative analysis and preliminary separation of sterols. It can be used to monitor the progress of purification and to identify fractions of interest.

The selection of a specific chromatographic technique or a combination of methods depends on the research objective, the complexity of the sample matrix, and the required level of purity and sensitivity.

The following table outlines the general parameters for the chromatographic separation of sterols, which are applicable to the analysis of this compound.

| Technique | Stationary Phase | Mobile Phase Example | Detection Method |

| HPLC (Reversed-Phase) | C18 | Acetonitrile/Methanol Gradient | UV, Mass Spectrometry (MS) |

| GC-MS | Phenyl Methyl Siloxane | Helium (carrier gas) | Mass Spectrometry (MS) |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Fraction collection and subsequent analysis |

| TLC | Silica Gel | Hexane/Ethyl Acetate | Staining reagents (e.g., phosphomolybdic acid) |

Synthetic Strategies and Chemical Modification of 14 Hydroxymethylcholest 6 Ene 3,15 Diol

Total Synthesis Approaches and Key Retrosynthetic Disconnections

The total synthesis of a complex, highly functionalized steroid like 14-Hydroxymethylcholest-6-ene-3,15-diol presents a formidable challenge, necessitating a strategic and convergent approach. Retrosynthetic analysis, a cornerstone of modern synthetic planning, allows for the deconstruction of the target molecule into simpler, more readily available starting materials. nih.govrsc.orgchemrxiv.org

A plausible retrosynthetic strategy for this compound would prioritize the stereocontrolled introduction of the oxygenated functionalities on the D-ring and the establishment of the Δ⁶ double bond. Key disconnections would likely involve:

C-14 Hydroxymethyl and C-15 Diol Functionalities: The dense oxygenation on the D-ring represents a significant synthetic hurdle. A key disconnection would be the C14-C15 bond or the bonds connecting the hydroxyl and hydroxymethyl groups to the steroid core. This suggests the use of a precursor with a pre-functionalized D-ring or the application of late-stage C-H oxidation methodologies. biorxiv.orgbiorxiv.org

Δ⁶ Double Bond: This feature could be introduced through several methods, including elimination reactions from a suitable precursor, such as a 6-hydroxy or 7-bromo steroid, or via isomerization of a Δ⁷ or Δ⁵(⁷) diene system.

Steroid Nucleus Construction: For a total synthesis, the tetracyclic steroid core itself would be a major target. Strategies could involve powerful cyclization reactions, such as the Johnson-Corey-Takeda polyene cyclization, or Diels-Alder reactions to construct the A/B and C/D ring systems in a stereocontrolled manner.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthetic Strategies

| Retrosynthetic Disconnection | Precursor Moiety | Potential Forward Synthetic Transformation |

| C-14/C-15 Oxygenation | D-ring fragment with existing stereocenters | Coupling with a pre-formed ABC-ring system |

| C-14 Hydroxymethyl Group | C-14 Carboxylic acid or aldehyde | Reduction |

| C-15 Hydroxyl Group | C-15 Ketone | Stereoselective reduction |

| Δ⁶ Double Bond | 6-Hydroxysteroid or 7-Halosteroid | Dehydration or dehydrohalogenation |

| Tetracyclic Steroid Core | Acyclic or bicyclic precursors | Polyene cyclization, Diels-Alder cycloaddition |

Semi-Synthetic Routes from Readily Available Sterol Precursors

Given the complexity of a total synthesis, semi-synthetic routes starting from abundant natural sterols like cholesterol or lanosterol (B1674476) are often more practical and economically viable. evitachem.comnih.govguidetopharmacology.org

A hypothetical semi-synthetic route to this compound from a common sterol precursor would involve a series of carefully orchestrated steps to introduce the required functionalities.

Starting from Cholesterol: Cholesterol, with its Δ⁵ double bond, provides a versatile starting point. The synthesis would require the migration of the double bond to the Δ⁶ position, potentially via an allylic oxidation/reduction sequence or through the formation of a Δ⁵,⁷-diene intermediate followed by selective reduction. The key challenge remains the introduction of the C-14 and C-15 oxygenation.

Starting from Lanosterol: Lanosterol possesses a C-14 methyl group that could theoretically be functionalized to the desired hydroxymethyl group. nih.govguidetopharmacology.org The pathway from lanosterol to cholesterol in nature involves the oxidative removal of this methyl group, and similar enzymatic or chemical methods could be envisioned for its conversion to a hydroxymethyl moiety. nih.gov Subsequent introduction of the Δ⁶ double bond and the C-15 hydroxyl group would then be necessary.

Regioselective and Stereoselective Functionalization Techniques

The precise introduction of hydroxyl and hydroxymethyl groups at the C-14 and C-15 positions of the rigid steroid nucleus is a testament to the power of modern synthetic methods.

Regioselective C-H Oxidation: Recent advances in catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds. researchgate.net Transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, can direct the oxidation of specific C-H bonds through the use of directing groups. For the synthesis of the target compound, a directing group at a suitable position could facilitate the introduction of a hydroxyl group at C-14 or C-15.

Enzymatic Hydroxylation: Biocatalysis offers an attractive alternative for highly selective steroid functionalization. nih.govrsc.orgmdpi.com Cytochrome P450 monooxygenases are particularly adept at hydroxylating specific and often unactivated positions on the steroid skeleton with high regio- and stereoselectivity. nih.govrsc.orgmdpi.com Screening of microbial P450 libraries could identify enzymes capable of hydroxylating the C-14 and C-15 positions of a suitable cholestane (B1235564) precursor. For instance, certain fungal strains are known to perform hydroxylations at the 15α-position. mdpi.com

Functionalization via Epoxides: The synthesis of a related compound, 15β-methyl-5α,14β-cholest-7-ene-3β,15α-diol, was achieved through the treatment of a 14α,15α-epoxy steroid with a methyl magnesium iodide. nih.gov This highlights the utility of epoxide intermediates in the stereospecific introduction of functionalities at these positions. A similar strategy could be envisioned where a 14,15-epoxide is opened with a suitable nucleophile to install the C-15 hydroxyl group and a precursor to the C-14 hydroxymethyl group.

Derivatization for Structural Probing and Analog Generation

To explore the structure-activity relationships (SAR) of this compound and to develop probes for biological studies, the synthesis of derivatives and analogs is crucial.

Esterification and Etherification: The hydroxyl groups at C-3 and C-15, as well as the primary hydroxyl of the C-14 hydroxymethyl group, are amenable to standard esterification and etherification reactions. This allows for the preparation of a wide range of derivatives with altered polarity and steric bulk, which can be valuable for SAR studies.

Analog Synthesis: The generation of analogs with modified skeletons or substituent patterns can provide deeper insights into the structural requirements for biological activity. For instance, analogs with different stereochemistry at C-3, C-14, or C-15, or with the Δ⁶ double bond in a different position, could be synthesized. Chemoenzymatic approaches are particularly powerful for generating a diversity of functionalized steroid analogs. biorxiv.orgbiorxiv.org

Table 2: Examples of Potential Derivatives and Analogs

| Modification Type | Position(s) of Modification | Potential Reagents/Methods | Purpose |

| Esterification | C-3, C-15, C-14 (hydroxymethyl) | Acyl chlorides, anhydrides | Pro-drugs, SAR studies |

| Etherification | C-3, C-15, C-14 (hydroxymethyl) | Alkyl halides, Williamson ether synthesis | Modulate lipophilicity |

| Oxidation | C-3, C-15 | PCC, Swern oxidation | Investigate role of hydroxyl groups |

| Isomerization | Δ⁶ double bond | Acid or base catalysis | Determine importance of double bond position |

| Stereochemical Inversion | C-3, C-15 | Mitsunobu reaction | Probe stereochemical requirements |

Methodologies for Isotopic Labeling in Metabolic Tracing Studies

Isotopic labeling is an indispensable tool for studying the metabolic fate of compounds in biological systems.

Stable Isotope Labeling: The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) allows for the tracing of the molecule and its metabolites by mass spectrometry. Labeling can be achieved by using isotopically enriched starting materials in a semi-synthetic route or by employing labeled reagents in the final steps of the synthesis. For example, reduction of a C-14 aldehyde precursor with a labeled reducing agent like sodium borodeuteride (NaBD₄) would introduce a deuterium label into the hydroxymethyl group.

Radioisotope Labeling: For highly sensitive detection, radioisotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated. Tritium labeling can often be achieved by catalytic tritium exchange with a suitable unsaturated precursor. Carbon-14 can be introduced using a ¹⁴C-labeled building block in the synthesis. A related compound, [2,4-³H]14α-Hydroxymethyl-5α-cholest-7-ene-3β,15α-diol, has been reported, indicating the feasibility of tritium labeling for this class of compounds. nih.gov

The study of the metabolism of labeled sterols often involves their administration to cell cultures or animal models, followed by extraction and analysis of the labeled metabolites, typically by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Molecular and Cellular Mechanisms of Action of 14 Hydroxymethylcholest 6 Ene 3,15 Diol

Impact on Cholesterol and Sterol Biosynthesis Pathways

14α-Hydroxymethylcholest-6-ene-3,15-diol exerts its influence on cholesterol biosynthesis through several distinct mechanisms, affecting both early and late stages of the pathway.

In cellular models, 14α-Hydroxymethylcholest-6-ene-3,15-diol has demonstrated its capability as a potent inhibitor of the synthesis of digitonin-precipitable sterols. nih.gov This effect has been observed in mouse L-cells and in primary cultures of fetal mouse liver cells. nih.gov However, in cell-free homogenates of rat liver, the compound shows only a slight effect on the synthesis of these sterols when mevalonate (B85504) is used as the precursor, indicating a complexity in its mechanism that may be dependent on the integrity of the cellular environment. nih.gov

Beyond its effect on HMG-CoA reductase, 14α-Hydroxymethylcholest-6-ene-3,15-diol has a significant and specific impact on the later stages of cholesterol synthesis. Its action leads to a substantial accumulation of the sterol intermediate 5α-cholest-8-en-3β-ol in cell-free rat liver preparations. nih.gov This accumulation points to a targeted disruption of the sterol conversion process downstream of lanosterol (B1674476).

The observed accumulation of 5α-cholest-8-en-3β-ol is directly attributable to the specific inhibition of the enzyme sterol Δ8-Δ7 isomerase. nih.gov This enzyme is responsible for the isomerization of the double bond from the Δ8 to the Δ7 position in the sterol B-ring, a critical step in the conversion of lanosterol to cholesterol. The potent and specific inhibition of this particular enzymatic step is a defining characteristic of the compound's mechanism of action. nih.gov

Interactive Data Table: Effects on Sterol Biosynthesis Pathway

| Mechanism | System/Model | Observed Effect | Reference |

| Inhibition of Digitoxin-Precipitable Sterol Synthesis | Mouse L-cells and fetal mouse liver cells | Potent Inhibition | nih.gov |

| Inhibition of Digitoxin-Precipitable Sterol Synthesis | Cell-free rat liver preparations (from mevalonate) | Slight Effect | nih.gov |

| Modulation of HMG-CoA Reductase Activity | Mouse L-cells and fetal mouse liver cells | Reduction in Activity | nih.gov |

| Accumulation of Sterol Intermediates | Cell-free rat liver preparations | Substantial accumulation of 5α-cholest-8-en-3β-ol | nih.gov |

| Specific Enzyme Inhibition | Cell-free rat liver preparations | Inhibition of Δ8 to Δ7 isomerase | nih.gov |

Accumulation of Lanosterol and 24,25-Dihydrolanosterol in Cellular Systems

A key distinction in the mechanism of 14α-Hydroxymethylcholest-6-ene-3,15-diol lies in the specific sterol intermediates that accumulate. In contrast to its structural isomer, 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol, which causes a marked accumulation of lanosterol and 24,25-dihydrolanosterol, 14α-Hydroxymethylcholest-6-ene-3,15-diol does not produce this effect. nih.gov Studies have demonstrated that the Δ6-compound has no apparent impact on the metabolism of lanosterol and 24,25-dihydrolanosterol. nih.gov This finding further reinforces the specificity of its inhibitory action on the Δ8 to Δ7 isomerase, as opposed to an earlier step like lanosterol 14α-demethylase which would lead to lanosterol accumulation.

Interactive Data Table: Comparison of Sterol Accumulation

| Compound | Effect on Lanosterol & 24,25-Dihydrolanosterol Metabolism | Primary Accumulated Intermediate | Reference |

| 14α-Hydroxymethylcholest-6-ene-3,15-diol | No Apparent Effect | 5α-cholest-8-en-3β-ol | nih.gov |

| 14α-Hydroxymethyl-5α-cholest-7-ene-3β,15α-diol | Inhibition | Lanosterol and 24,25-Dihydrolanosterol | nih.gov |

Interaction with Subcellular Compartments and Organelles

The enzymes involved in the later stages of cholesterol biosynthesis, including the target of 14α-Hydroxymethylcholest-6-ene-3,15-diol, are localized to specific subcellular compartments. The enzyme it inhibits, sterol Δ8-Δ7 isomerase (also known as emopamil-binding protein), is a transmembrane protein situated in the endoplasmic reticulum. Therefore, the interaction of 14α-Hydroxymethylcholest-6-ene-3,15-diol with its target enzyme occurs within this organelle, disrupting the cholesterol synthesis pathway at this specific subcellular site.

Receptor Binding and Ligand-Target Interactions

While 14-Hydroxymethylcholest-6-ene-3,15-diol does not bind to a traditional cell surface receptor to initiate a signaling cascade, it exhibits specific ligand-target interactions with enzymes within the cholesterol biosynthesis pathway. Its primary mechanism of action is characterized by the inhibition of a key enzymatic step, which subsequently alters the production of downstream sterols.

The available research suggests that this compound functions as a specific inhibitor of the sterol Δ⁸-Δ⁷ isomerase. This enzyme is responsible for the conversion of sterol precursors with a double bond at the C8-C9 position to those with a double bond at the C7-C8 position, a crucial rearrangement in the formation of cholesterol. By inhibiting this isomerase, the compound effectively halts the progression of the biosynthetic pathway at this specific point. This targeted interaction underscores a direct relationship between the molecular structure of this compound and its inhibitory effect on a particular enzymatic target.

Signaling Pathway Modulation in in vitro and Preclinical Cellular Models

The inhibitory action of this compound on sterol biosynthesis has been demonstrated in various in vitro and preclinical cellular models, including mouse L-cells and primary cultures of fetal mouse liver cells. nih.govnih.gov In these cellular systems, the compound has been shown to be a potent inhibitor of the synthesis of digitonin-precipitable sterols. nih.govnih.gov

One of the significant downstream effects of the inhibition of the cholesterol biosynthesis pathway by this compound is the reduction in the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. nih.govnih.gov HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which produces cholesterol and other isoprenoids. The reduction in its activity is a key regulatory response to alterations in intracellular sterol levels.

In cell-free homogenates of rat liver, the specific site of action for this compound has been further pinpointed. Its introduction into this system leads to a significant accumulation of 5α-cholest-8-en-3β-ol. nih.gov This observation is consistent with the specific inhibition of the Δ⁸ → Δ⁷ isomerase, as the substrate for this enzyme would be expected to accumulate. nih.gov

Interestingly, the action of this compound can be contrasted with a closely related compound, 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol, which has a double bond at a different position in the sterol nucleus. This related compound also inhibits sterol synthesis but causes an accumulation of lanosterol and 24,25-dihydrolanosterol, indicating it acts at an earlier step in the pathway, likely inhibiting the 14α-demethylase enzyme. nih.gov This differential effect highlights the specificity of the interaction of this compound with its target.

The following table summarizes the observed effects of this compound in preclinical models:

| Cellular/System Model | Observed Effect | Inferred Mechanism of Action | Reference |

| Mouse L-cells | Potent inhibition of digitonin-precipitable sterol synthesis; Reduction in HMG-CoA reductase activity. | Inhibition of cholesterol biosynthesis pathway. | nih.govnih.gov |

| Fetal mouse liver cells | Potent inhibition of digitonin-precipitable sterol synthesis; Reduction in HMG-CoA reductase activity. | Inhibition of cholesterol biosynthesis pathway. | nih.govnih.gov |

| Cell-free homogenates of rat liver | Substantial accumulation of 5α-cholest-8-en-3β-ol. | Specific inhibition of sterol Δ⁸ → Δ⁷ isomerase. | nih.gov |

Structure Activity Relationship Sar Studies of 14 Hydroxymethylcholest 6 Ene 3,15 Diol and Analogs

The Pivotal Role of the C14-Hydroxymethyl Group in Biological Efficacy

The presence of a hydroxymethyl group at the C14α position is a recurring motif in a class of potent inhibitors of sterol synthesis. As a general principle, 14α-hydroxymethyl sterols have demonstrated significant inhibitory activity against key enzymes in the cholesterol biosynthesis pathway. This functional group is believed to mimic a transition state or a key intermediate in the enzymatic demethylation of lanosterol (B1674476) and other sterol precursors, thereby leading to enzyme inhibition.

While specific quantitative data on the contribution of the C14-hydroxymethyl group in 14-Hydroxymethylcholest-6-ene-3,15-diol is not extensively detailed in publicly available literature, the overarching importance of this group in similar steroidal inhibitors suggests it is a critical pharmacophoric element. Its polarity and steric bulk, compared to the methyl group it replaces in natural sterol precursors, are likely key to its inhibitory action, potentially by disrupting the normal binding and catalytic processing by the target enzyme.

Contributions of C3 and C15 Hydroxyl Groups to Molecular Recognition

The hydroxyl groups at the C3 and C15 positions are crucial for the molecular recognition and binding affinity of cholestane (B1235564) derivatives to their enzymatic targets. The C3β-hydroxyl group, a common feature in naturally occurring sterols, is known to be a primary anchoring point within the active sites of many sterol-processing enzymes. It often engages in critical hydrogen bonding interactions with amino acid residues, orienting the sterol molecule correctly for catalysis or, in the case of inhibitors, for tight binding.

The Decisive Significance of the Δ6-Double Bond Configuration

The Δ6 configuration appears to confer a specific conformation to the sterol backbone that is recognized by the Δ8→Δ7 sterol isomerase, leading to its inhibition. This specificity is highlighted by the differential activity of its close analog, 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol.

A Comparative Analysis with Related Cholestane Derivatives and Steroidal Inhibitors

| Compound | Primary Inhibitory Action | Effect on Overall Sterol Synthesis |

| This compound | Inhibition of Δ8→Δ7 sterol isomerase | Slight |

| 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol | Inhibition of lanosterol metabolism | Potent |

The Design and Synthesis of Mechanistic Probes for SAR Elucidation

To further dissect the structure-activity relationships and identify the precise molecular targets of compounds like this compound, the use of mechanistic probes is indispensable. The design and synthesis of such probes often involve the incorporation of photoreactive groups or radioisotopes.

Photoaffinity Probes: A common strategy involves the introduction of a diazirine group into the sterol backbone. Upon photoactivation with UV light, the diazirine generates a highly reactive carbene that can form a covalent bond with nearby amino acid residues in the enzyme's active site. This allows for the permanent labeling and subsequent identification of the binding proteins or specific binding domains.

Radiolabeled Probes: The synthesis of a radiolabeled version of this compound, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable quantitative binding studies, determination of binding affinities (Kd), and tracing the metabolic fate of the compound within cellular systems.

While specific examples of mechanistic probes derived directly from this compound are not prominently featured in published research, the established methodologies for creating cholesterol-based probes provide a clear roadmap for the future synthesis of such tools to further elucidate its mechanism of action.

Advanced Analytical Methodologies for Research on 14 Hydroxymethylcholest 6 Ene 3,15 Diol

Quantitative and Qualitative Analysis in Complex Biological Matrices

The accurate measurement and identification of 14-Hydroxymethylcholest-6-ene-3,15-diol in biological samples such as plasma, tissues, or cell lysates present a significant challenge due to the complex matrix and typically low concentrations of such metabolites. mdpi.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for both qualitative and quantitative analysis of sterols. creative-proteomics.commdpi.com

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly employed for its high sensitivity and selectivity. mdpi.comnih.gov The method involves monitoring specific precursor-to-product ion transitions for the target analyte and a stable isotope-labeled internal standard. Due to the poor ionization efficiency of sterols, chemical derivatization is often used to enhance sensitivity. acs.orgmorressier.com Girard P reagent, for example, can add a permanent positive charge to the molecule, dramatically improving electrospray ionization signals. morressier.com

Qualitative analysis in biological matrices aims to identify the presence of the compound and any related metabolites. This is often achieved using high-resolution mass spectrometry (HRMS), which provides accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. nih.govnih.gov

Sample preparation is a critical step and typically involves:

Lipid Extraction: Using methods like the Folch or Bligh-Dyer procedures, or more modern approaches with solvents like methyl tert-butyl ether (MTBE). mdpi.com

Saponification: To release esterified sterols, though this step must be carefully considered as it can introduce artifacts.

Solid-Phase Extraction (SPE): To clean up the sample and enrich the sterol fraction. nih.govelsevierpure.com

| Analytical Step | Technique/Method | Purpose | Typical Application for Hydroxysterols |

|---|---|---|---|

| Extraction | Liquid-Liquid Extraction (e.g., MTBE) | Isolate lipids from aqueous biological matrix | Extraction of sterols from plasma or tissue homogenates. mdpi.com |

| Cleanup | Solid-Phase Extraction (SPE) | Remove interfering substances (e.g., phospholipids) | Enrichment of the oxysterol fraction. nih.gov |

| Derivatization | Girard P or Dimethylglycine | Enhance ionization efficiency for MS | Improves sensitivity by 100-1000 fold. acs.org |

| Quantification | LC-MS/MS (MRM) | Highly sensitive and specific measurement | Quantification down to ng/mL levels in plasma. nih.govelsevierpure.com |

| Identification | LC-HRMS (TOF, Orbitrap) | Accurate mass measurement for formula determination | Identification of novel or unexpected metabolites. nih.gov |

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying this compound and profiling its potential metabolites in biological systems. nih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide mass accuracies of less than 5 ppm, which allows for the confident assignment of elemental formulas to detected ions. nih.gov

In a typical workflow, a biological sample is analyzed by LC-HRMS. The resulting data contains accurate masses for thousands of features. To identify metabolites of this compound, researchers would search for masses corresponding to the parent compound and its predicted biotransformations (e.g., oxidation, hydroxylation, glucuronidation, sulfation). Data-dependent acquisition methods can be used to trigger fragmentation (MS/MS) of ions of interest, providing structural information. nih.gov The fragmentation patterns of sterols are well-characterized and can reveal information about the positions of hydroxyl groups and other substituents.

Metabolite profiling, or "sterolomics," using HRMS allows for a comprehensive, untargeted view of the sterol content of a sample. nih.gov This approach can reveal unexpected changes in related metabolic pathways in response to cellular stimuli or disease, providing a broader understanding of the biological context of this compound.

Nuclear Magnetic Resonance Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure and conformational dynamics of sterols like this compound in solution. nih.govtaylorfrancis.com While X-ray crystallography provides a static structure in a crystal lattice, NMR reveals the molecule's conformation and flexibility in a more biologically relevant fluid environment. taylorfrancis.com

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign all the proton and carbon signals in the molecule's spectrum. nih.gov Advanced techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information on through-space proximities between protons, which is crucial for defining the molecule's stereochemistry and preferred conformation. researchgate.net For complex sterols, 3D NMR experiments may be necessary to resolve overlapping signals and unambiguously determine the structure. nih.gov

Furthermore, NMR is uniquely suited for studying the interactions between sterols and proteins. nih.govmit.edu Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify which parts of the sterol are in close contact with a protein and can provide information on the binding affinity. nih.govfrontiersin.org Solid-state NMR can be used to study these interactions within a membrane environment, providing insights into how this compound might modulate the function of membrane proteins. nih.govcore.ac.uk

Chromatographic Methods (e.g., HPLC, GC) for Purity, Quantification, and Metabolic Profiling

Chromatography is the cornerstone of sterol analysis, providing the necessary separation of these structurally similar compounds from complex mixtures before detection. aston.ac.uk

High-Performance Liquid Chromatography (HPLC) is the most widely used technique, typically in a reversed-phase (RP) setup with a C18 or C8 stationary phase. researchgate.netnih.gov Gradient elution with mobile phases consisting of methanol, acetonitrile, and water is common. nih.gov HPLC can be coupled to various detectors, but its combination with mass spectrometry (LC-MS) offers the highest sensitivity and specificity for quantification and metabolic profiling. creative-proteomics.comresearchgate.net Normal-phase (NP) HPLC can also be used and provides excellent resolution for certain isomers. aston.ac.uk

Gas Chromatography (GC) is another powerful technique for sterol analysis, known for its high resolving power. nih.gov However, due to the low volatility of sterols, derivatization is required to convert the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.govmdpi.com GC is almost always coupled with mass spectrometry (GC-MS), where electron ionization (EI) produces reproducible fragmentation patterns that are useful for structural identification and can be compared against spectral libraries. mdpi.comresearchgate.net

Both HPLC and GC are essential for assessing the purity of synthetic standards of this compound and for metabolic profiling studies that aim to measure changes in the levels of this compound and its relatives in response to biological perturbations. mdpi.comnih.gov

| Chromatographic Method | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection | Key Advantage |

|---|---|---|---|---|

| Reversed-Phase HPLC | Octadecyl silica (B1680970) (C18) | Methanol/Acetonitrile/Water gradient | MS, UV, FLD | Excellent for coupling to ESI-MS; versatile. nih.govresearchgate.net |

| Normal-Phase HPLC | Silica | Hexane/Isopropanol | MS, UV | Superior separation of some positional isomers. aston.ac.uk |

| Gas Chromatography (GC) | (5%-Phenyl)-methylpolysiloxane | Helium | MS (Electron Ionization) | High chromatographic resolution; extensive spectral libraries. aston.ac.ukresearchgate.net |

Radiometric Assays for Enzyme Activity and Pathway Flux Measurement

Radiometric assays offer exceptional sensitivity for measuring the activity of enzymes that may be involved in the biosynthesis or metabolism of this compound. creative-enzymes.com These assays rely on the use of a substrate labeled with a radioisotope, such as ¹⁴C or ³H. nih.gov

To measure the activity of a specific enzyme, the radiolabeled substrate is incubated with a protein preparation (e.g., cell lysate or purified enzyme). The reaction is then stopped, and the radiolabeled product is separated from the unreacted substrate using a chromatographic technique like HPLC or thin-layer chromatography (TLC). The amount of product formed is quantified by measuring its radioactivity with a scintillation counter. creative-enzymes.com This method is highly specific and can detect even very low levels of enzyme activity, which is often not possible with spectrophotometric assays, especially in crude biological extracts. creative-enzymes.com

Furthermore, radiolabeled precursors (e.g., [¹⁴C]-acetate or [³H]-mevalonate) can be used in cell culture or in vivo to measure metabolic pathway flux. nih.govmit.edu By tracking the incorporation of the radioisotope into this compound and other related sterols over time, researchers can determine the rate of its synthesis and turnover. This provides a dynamic view of the metabolic pathways involving the compound, offering insights that cannot be obtained from static concentration measurements alone. nih.gov

Future Directions and Emerging Research Avenues for 14 Hydroxymethylcholest 6 Ene 3,15 Diol

Elucidation of Broader Biological Networks and Unidentified Targets

Initial studies have firmly established that 14-Hydroxymethylcholest-6-ene-3,15-diol is a potent inhibitor of sterol synthesis. nih.gov Specifically, it has been shown to inhibit the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase in cultured animal cells. nih.gov Beyond this primary target, its interaction with other nodes in the intricate web of cellular metabolism is largely uncharted territory. The inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, suggests that the effects of this compound may extend to all processes dependent on mevalonate and its downstream products, not just cholesterol. nih.govnih.gov

Future research should employ global systems biology approaches, such as transcriptomics, proteomics, and metabolomics, to map the broader cellular response to this compound. Investigating its influence on gene expression profiles, particularly genes regulated by Sterol Regulatory Element-Binding Proteins (SREBPs), could reveal unforeseen connections to lipid homeostasis, inflammatory pathways, and cell proliferation. Furthermore, considering that other inhibitors of the cholesterol pathway have been shown to affect signaling pathways like Hedgehog signaling, it would be pertinent to explore if this compound has similar off-target effects.

Exploration of Novel Synthetic Methodologies for Stereoselective Access

The chemical synthesis of this compound and related compounds has been previously described. One reported synthesis involves the treatment of 3β-acetoxy-7α,32-epoxy-14α-methyl-5α-cholestane with pyridine (B92270) hydrochloride in refluxing acetic anhydride, followed by reduction with lithium aluminum hydride. nih.gov This process yields a mixture of cholestenol derivatives, including the Δ⁶, Δ⁷, and Δ⁸ isomers, which then require separation by medium-pressure column chromatography. nih.gov

While this method provides access to the compound, future research should focus on developing more efficient and stereoselective synthetic routes. Modern synthetic strategies could offer significant improvements in yield, purity, and the ability to selectively generate specific stereoisomers. The development of such methodologies would be crucial for producing the quantities of high-purity material needed for extensive biological testing and for synthesizing a library of analogs to probe structure-activity relationships.

Table 1: Synthetic Approaches for Related Sterol Derivatives

| Precursor | Reagents | Product(s) | Reference |

| 3β-acetoxy-7α,32-epoxy-14α-methyl-5α-cholestane | 1. Pyridine hydrochloride, acetic anhydride2. Lithium aluminum hydride | 14α-hydroxymethyl-5α-cholest-6-en-3β-ol,14α-hydroxymethyl-5α-cholest-7-en-3β-ol,14α-hydroxymethyl-5α-cholest-8-en-3β-ol | nih.gov |

This table is interactive. Click on the headers to sort.

Application as a Biochemical Probe for Sterol Pathway Research

The specific inhibitory action of this compound makes it a valuable tool for dissecting the later stages of the cholesterol biosynthesis pathway. Research has demonstrated that in cell-free homogenates of rat liver, this compound causes a substantial accumulation of labeled 5α-cholest-8-en-3β-ol. This finding is consistent with a specific inhibition of the sterol Δ⁸ → Δ⁷ isomerase (also known as emopamil-binding protein or EBP), the enzyme responsible for converting Δ⁸-sterols to their corresponding Δ⁷-isomers. nih.gov

As a selective inhibitor, this compound can be used to induce the accumulation of specific sterol intermediates, allowing for a more detailed study of their downstream signaling roles and metabolic fates. By creating a chemical knockout of a specific enzymatic step, researchers can investigate the consequences of the buildup of Δ⁸-sterols on cellular function, which may have implications for understanding diseases associated with defects in this pathway, such as the Conradi-Hünermann-Happle syndrome. The development of radiolabeled or fluorescently tagged versions of this molecule would further enhance its utility as a probe for tracking its distribution and binding within cells and tissues.

Development of Advanced in vitro and ex vivo Models for Mechanistic Studies

Initial mechanistic studies on this compound were conducted using established in vitro systems, including primary cultures of fetal mouse liver cells, mouse L-cells, and cell-free homogenates of rat liver. nih.gov While these models were instrumental in identifying the compound's primary target, more advanced models are needed to explore its effects in a more physiologically relevant context.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

The target of this compound, the sterol Δ⁸-Δ⁷ isomerase (EBP), has been structurally characterized. nih.gov This opens the door for the application of computational chemistry and molecular modeling to understand the precise nature of the inhibitor-enzyme interaction.

Future research should focus on performing molecular docking studies to predict the binding mode of this compound within the active site of EBP. nih.govnih.gov Such studies can elucidate the key amino acid residues involved in binding and help to explain the compound's inhibitory activity. Following docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the ligand-protein complex and to understand the dynamic changes that occur upon binding. frontiersin.orgnih.govresearchgate.net These computational approaches can provide valuable insights into the structure-activity relationship of this class of inhibitors and guide the rational design of new, more potent, and selective analogs. By combining computational predictions with experimental validation, a deeper understanding of the molecular basis of inhibition can be achieved.

Conclusion

Summary of Key Research Findings on 14-Hydroxymethylcholest-6-ene-3,15-diol

Research on this compound has primarily centered on its role as an inhibitor of sterol biosynthesis. Studies have demonstrated its potent effects on key regulatory points in the cholesterol synthesis pathway.

Furthermore, detailed investigations using cell-free homogenates of rat liver have elucidated a second, distinct site of action for this compound. nih.gov Unlike its Δ7-isomer, which inhibits the metabolism of lanosterol (B1674476), this compound has a more specific target later in the pathway. nih.gov Research indicates that this compound acts as a specific inhibitor of the sterol Δ8→Δ7 isomerase, an enzyme responsible for the conversion of 5α-cholest-8-en-3β-ol to lathosterol (B1674540) (5α-cholest-7-en-3β-ol). nih.gov This inhibition leads to a notable accumulation of the substrate, 5α-cholest-8-en-3β-ol. nih.gov

Interactive Data Table: Research Findings on this compound

| Finding | System Studied | Effect | Reference |

| Inhibition of Digitonin-Precipitable Sterol Synthesis | Mouse L-cells, primary fetal mouse liver cells | Potent inhibition | nih.gov |

| Reduction of HMG-CoA Reductase Activity | Mouse L-cells, primary fetal mouse liver cells | Significant reduction | nih.gov |

| Inhibition of Sterol Δ8→Δ7 Isomerase | Cell-free rat liver homogenates | Specific inhibition | nih.gov |

| Accumulation of 5α-cholest-8-en-3β-ol | Cell-free rat liver homogenates | Substantial accumulation | nih.gov |

Outstanding Questions and Challenges in Cholestane (B1235564) Research

The study of this compound underscores several broader challenges and unanswered questions within the field of cholestane research. These challenges span analytical methods, synthesis, and the elucidation of complex biological roles.

A primary challenge lies in the analytical complexity of cholestane derivatives, particularly oxysterols. The existence of numerous isomers with subtle structural differences makes their resolution and accurate quantification difficult. nih.gov Furthermore, the high abundance of cholesterol relative to its oxidized metabolites creates a significant risk of ex vivo oxidation during sample preparation and analysis, which can lead to erroneous data interpretation. nih.gov

The synthesis of specific cholestane standards remains a significant hurdle. mdpi.comresearchgate.net Research on compounds like this compound often requires multi-step organic synthesis to produce the necessary quantities for biological testing. nih.gov The development of more efficient and scalable synthetic routes for a wide range of cholestane derivatives is crucial for advancing the field.

From a biochemical perspective, many unanswered questions about the precise roles of specific oxysterols in cellular signaling and disease pathogenesis persist. nih.govresearchgate.net While some oxysterols are known to be ligands for nuclear receptors like the Liver X Receptors (LXRs), the specific functions of many others, including this compound, are not fully understood beyond their effects on sterol biosynthesis. nih.gov Determining the full spectrum of their biological activities and how they contribute to the complex network of metabolic regulation is an ongoing endeavor. nih.govresearchgate.net

Long-Term Academic and Biochemical Impact of Studies on this Compound

The investigation of specific cholestane derivatives such as this compound has a lasting impact on the fields of biochemistry and molecular biology. These studies contribute to a deeper and more nuanced understanding of metabolic regulation.

The primary impact of research on this compound is its contribution to elucidating the feedback mechanisms that govern cholesterol homeostasis . By identifying specific inhibitors of the cholesterol biosynthetic pathway, researchers can dissect the individual steps and regulatory control points. The finding that this compound inhibits both HMG-CoA reductase and the Δ8→Δ7 isomerase provides a valuable tool for studying the coordinated regulation of this critical pathway. nih.gov

Moreover, such studies have broader implications for understanding the diverse biological roles of oxysterols. Beyond their function as intermediates in bile acid synthesis, oxysterols are now recognized as potent signaling molecules that can influence gene expression, cell proliferation, and apoptosis. nih.govdrexel.edu The exploration of compounds like this compound helps to build a library of molecular probes that can be used to investigate these processes.

In the long term, the academic and biochemical impact of this research lies in its foundational contribution to our knowledge of lipid metabolism. The precise characterization of how individual sterols interact with specific enzymes and regulatory proteins paves the way for a more comprehensive understanding of metabolic networks and their dysregulation in various disease states.

Q & A

Basic Question: What analytical methods are recommended for quantifying 14-Hydroxymethylcholest-6-ene-3,15-diol in environmental or biological samples?

Answer:

Gas chromatography-mass spectrometry (GC-MS) coupled with liquid chromatography (LC) is commonly used for diol quantification. Fractional abundance analysis of diol isomers, such as C28 and C30 1,13-diols versus C30 and C32 1,15-diols, can reveal environmental correlations (e.g., temperature, salinity). For example, the C30 1,15-diol shows weak positive correlations with temperature (r > 0.3, p < 0.0001), while C28 1,13-diols exhibit stronger negative correlations (r < -0.7, p < 0.0001) . Calibration curves should account for matrix effects, and internal standards (e.g., deuterated analogs) are critical for normalization.

Advanced Question: How can this compound be used as a proxy for paleoenvironmental reconstruction?

Answer:

This compound’s structural analogs (e.g., C32 1,15-diol) are established tracers for riverine input in coastal sediments. Fractional abundance ratios (e.g., ) can distinguish fluvial vs. marine sources . For paleoclimate studies, diol indices (e.g., the Long-chain Diol Index) must be adjusted to account for glacial-interglacial temperature variability, as temperature fluctuations can skew ratios involving C30 1,15-diol . Multi-proxy approaches combining diol data with δD or δ13C isotopic analyses improve robustness .

Basic Question: What biological sources produce this compound or related diols?

Answer:

Diols like C30 1,15-diol are biosynthesized by microeukaryotes such as Chrysophyceae and Dictyochophyceae. For instance, Chrysosphaera parvula produces C32 1,15-diol, while Apedinella radians synthesizes C28–C32 1,14-diols . Metagenomic analyses (e.g., 16S/18S rRNA sequencing) paired with lipid biomarker profiling can identify microbial communities linked to diol production. Notably, 52% of Chrysophyceae-associated OTUs correlate with C30 1,13- and 1,15-diol concentrations .

Advanced Question: How should researchers resolve contradictory correlations between diol abundances and environmental variables?

Answer:

Weak or conflicting correlations (e.g., C30 1,15-diol vs. temperature) may arise from mixed sources or diagenetic alteration. To address this:

- Perform principal component analysis (PCA) to disentangle covarying environmental factors (e.g., dissolved silica, salinity) .

- Apply machine learning models (e.g., random forests) to rank variable importance .

- Validate findings using sediment traps or culture experiments to isolate production pathways .

Advanced Question: What experimental design considerations are critical for studying diol-based proxies in sediment cores?

Answer:

- Core Selection: Prioritize sites with high sedimentation rates and minimal bioturbation to ensure temporal resolution .

- Diol Ratios: Use the Willmott et al. (2010) ratio (C28 1,13 + C30 1,13)/(C28 1,13 + C30 1,13 + C30 1,15 + C32 1,15) to minimize temperature bias in glacial-interglacial studies .

- Age-Depth Modeling: Pair diol data with radiocarbon dating or tephra layers to constrain chronology .

Advanced Question: What methodological challenges arise when quantifying diols in complex matrices?

Answer:

- Co-elution Issues: Optimize LC columns (e.g., C18 with 1.7 µm particles) to separate isomers like C30 1,14- and 1,15-diols .

- Matrix Interference: Use accelerated solvent extraction (ASE) with dichloromethane:methanol (9:1) to improve lipid recovery .

- Quantification Limits: Employ high-resolution MS (HR-MS) to detect diols at low concentrations (<1 ng/g sediment) .

Advanced Question: How can statistical methods improve the interpretation of diol-environment relationships?

Answer:

- Correlation Analysis: Apply Spearman’s rank correlation to non-normally distributed data (e.g., C30 1,15-diol vs. nitrite, r = -0.4, p < 0.01) .

- Multivariate Regression: Model diol abundances against multiple predictors (e.g., temperature, salinity, dissolved silica) to quantify cumulative effects .

- Bootstrapping: Assess uncertainty in diol-based temperature reconstructions by resampling core data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.